Tmv-IN-2
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Overview
Description
Tmv-IN-2 is a compound derived from the Tobacco mosaic virus (TMV), a positive-sense single-stranded RNA virus that infects a wide range of plants, especially tobacco and other members of the family Solanaceae . TMV was the first virus to be discovered and has been extensively studied for its unique properties and applications in various fields .
Preparation Methods
The preparation of Tmv-IN-2 involves the creation of cDNA clones of TMV, from which infectious transcripts can be generated in vitro with T7 RNA polymerase . The procedure includes virion purification, viral RNA extraction, reverse transcription, PCR amplification of genomic cDNA fragments, generation of a full-length cDNA clone under the control of a T7 promoter, in vitro transcription, and infectivity testing . Additionally, TMV can be used as a robust biological scaffold for organic/inorganic modification owing to its anisotropic structure and chemically addressable amino acid residues on both the exterior and interior .
Chemical Reactions Analysis
Tmv-IN-2 undergoes various chemical modifications, including bioconjugation chemistry and CuAAC (click) chemistry . These modifications enable functional changes while maintaining the morphological and structural integrity of the TMV particles . Common reagents used in these reactions include diazonium coupling agents for surface-exposed tyrosine residues and traditional amide coupling reactions for surface-exposed glutamic acid residues . Major products formed from these reactions include TMV hybrid materials with enhanced properties for various applications .
Scientific Research Applications
Tmv-IN-2 has a wide range of scientific research applications. It has been used in the development of vaccines, such as a candidate TMV epitope display vaccine against SARS-CoV-2 . The TMV coat protein has also been utilized in bioimaging, drug delivery, tissue engineering, and biosensing . Additionally, TMV-based nanoparticles have been explored for their potential in energy storage, light harvesting systems, and magnetic resonance imaging contrast enhancement .
Mechanism of Action
The mechanism of action of Tmv-IN-2 involves its interaction with the TMV coat protein. Studies have shown that certain compounds can bind to the TMV coat protein with high affinity, forming hydrogen bonds with specific amino acid residues . This binding can inhibit the infective ability of TMV by breaking the integrity of TMV particles . Additionally, TMV particles can be chemically modified to enhance their functional properties while maintaining their structural integrity .
Comparison with Similar Compounds
Tmv-IN-2 can be compared with other anti-TMV compounds, such as isoindolin-1-ones and indole alkaloid derivatives . Isoindolin-1-ones have shown significant anti-TMV activities, with some compounds exhibiting higher inhibition rates than the positive control . Indole alkaloid derivatives from Aspergillus versicolor have also demonstrated potent antiviral activities against TMV, including inactivation, protective, and curative effects . These compounds share similar mechanisms of action, such as binding to the TMV coat protein and disrupting viral particles .
Conclusion
This compound is a versatile compound derived from the Tobacco mosaic virus with a wide range of applications in scientific research Its unique properties and ability to undergo various chemical modifications make it a valuable tool in fields such as virology, molecular biology, and nanotechnology
Properties
Molecular Formula |
C27H23FO4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+ |
InChI Key |
QCKQLQMZWZKJGO-VIZOYTHASA-N |
Isomeric SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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